molecular formula C21H18N6O2 B2552932 3-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide CAS No. 1172418-90-4

3-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide

Cat. No.: B2552932
CAS No.: 1172418-90-4
M. Wt: 386.415
InChI Key: PLVLKJOQQDWLTQ-UHFFFAOYSA-N
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Description

3-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide is a useful research compound. Its molecular formula is C21H18N6O2 and its molecular weight is 386.415. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide and its derivatives have been extensively researched for their potential as anticancer agents. Studies have demonstrated that certain compounds synthesized from this chemical structure show appreciable cancer cell growth inhibition against a variety of cancer cell lines. For instance, derivatives have exhibited significant cytotoxic activity in vitro against human cancer cell lines, including colon, lung, breast, and liver cancers. The synthesis processes often involve modifications to the pyrazole and pyrimidine portions of the molecule, aiming to enhance their selectivity and potency against cancer cells. These modifications can lead to the development of compounds with promising anticancer activities, suggesting potential therapeutic applications in cancer treatment. Research has also explored the crystal structure, synthesis methods, and biological activities of these compounds, highlighting their significance in medicinal chemistry and drug design for anticancer therapies (Al-Sanea et al., 2020) (Huang et al., 2020) (Hassan et al., 2014).

Anti-inflammatory and Analgesic Activities

Further research into N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide derivatives has shown potential anti-inflammatory and analgesic effects. Studies involving the synthesis of novel derivatives have evaluated their pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. These activities are attributed to the structural modifications of the pyrazolone and amino pyrimidine moieties, which are crucial for the observed pharmacological effects. The research suggests that these compounds could serve as a basis for the development of new therapeutic agents with reduced side effects compared to traditional anti-inflammatory drugs (Antre et al., 2011).

Antimicrobial Activity

Compounds derived from N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide have also been investigated for their antimicrobial properties. The synthesis of new derivatives incorporating thiazole rings has demonstrated significant in vitro antibacterial and antifungal activities against various strains of bacteria and fungi. These findings indicate the potential of these compounds to provide valuable therapeutic options for the treatment of microbial diseases, especially bacterial and fungal infections (Desai et al., 2013).

Properties

IUPAC Name

3-methoxy-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2/c1-29-18-5-2-4-15(12-18)21(28)26-17-8-6-16(7-9-17)25-19-13-20(23-14-22-19)27-11-3-10-24-27/h2-14H,1H3,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVLKJOQQDWLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.